1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile

Description

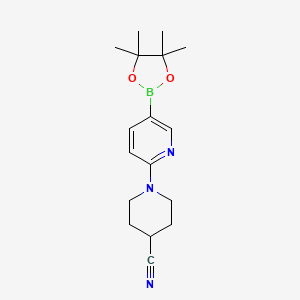

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile is a boronic ester-containing compound featuring a pyridine core linked to a piperidine ring substituted with a cyano group at the 4-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables its participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science . This compound’s structural uniqueness lies in the piperidine-4-carbonitrile substituent, which distinguishes it from analogs with alternative heterocycles (e.g., piperazine, morpholine) or substituents (e.g., acetyl, methyl). Below, we compare its structural, synthetic, and functional attributes with closely related compounds.

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(20-12-14)21-9-7-13(11-19)8-10-21/h5-6,12-13H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVNBHOPIWOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by empirical data and case studies from diverse sources.

Chemical Structure and Properties

The compound's structure includes a piperidine ring connected to a pyridine moiety that is further substituted with a dioxaborolane group. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈BNO₄ |

| Molecular Weight | 293.12 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases such as DYRK1A and GSK-3β. These enzymes are crucial in various cellular processes including cell proliferation and apoptosis.

In Vitro Studies

Case Studies

- DYRK1A Inhibition : A study utilized computational modeling to design inhibitors targeting DYRK1A. The synthesized compounds exhibited nanomolar inhibition and were validated through enzymatic assays .

- GSK-3β Activity : Another investigation evaluated a series of piperidine derivatives for GSK-3β inhibition. The results indicated that modifications to the pyridine ring significantly enhanced inhibitory potency, with some compounds achieving IC₅₀ values as low as 10 nM .

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest favorable bioavailability and low toxicity. For instance:

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential therapeutic applications. Its structure allows it to act as a versatile building block in the synthesis of biologically active molecules.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety may enhance the pharmacological profile of these compounds by improving solubility and bioavailability.

- Neuroprotective Effects: Some studies suggest that piperidine derivatives can offer neuroprotective benefits, potentially leading to treatments for neurodegenerative diseases. The presence of the pyridine ring may contribute to this activity through interactions with neurotransmitter systems.

Materials Science

The unique structural characteristics of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile make it suitable for applications in materials science.

Applications:

- Covalent Organic Frameworks (COFs): The compound can serve as a precursor or linker in the synthesis of COFs. These materials are known for their high surface area and tunable porosity, making them ideal for applications in gas storage and separation.

| Material Type | Properties | Applications |

|---|---|---|

| COFs | High surface area | Gas storage, catalysis |

| Polymers | Flexible and strong | Drug delivery systems |

Photocatalysis

Recent studies have explored the use of compounds containing dioxaborolane units in photocatalytic processes. Their ability to absorb light and facilitate chemical reactions makes them promising candidates for solar energy conversion technologies.

Potential Applications:

- Hydrogen Production: Compounds like this compound can be integrated into photocatalytic systems aimed at hydrogen production from water splitting.

Comparison with Similar Compounds

Core Heterocycle Variations

Key Observations :

- Piperidine vs. Piperazine/Morpholine: The piperidine ring in the target compound introduces a single nitrogen atom, whereas piperazine analogs (e.g., ) feature two nitrogen atoms, altering hydrogen-bonding capacity and basicity.

Boronic Ester Modifications

Key Observations :

Reactivity in Cross-Coupling Reactions

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is widely used in palladium-catalyzed cross-coupling reactions . However, the target compound’s piperidine-4-carbonitrile substituent may modulate reactivity:

- Steric Accessibility : Piperidine’s chair conformation may shield the boron atom, reducing coupling efficiency relative to planar acetonitrile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.